Computed Lipophilicity: Lower XLogP3-AA of the Branched Isomer vs. the 2-Aminopropyl Analog
The target compound, [1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol, has a computed XLogP3-AA value of −1.8, which is 0.1 log unit lower (more hydrophilic) than the 2-aminopropyl isomer (CAS 1706462-09-0; XLogP3-AA = −1.7) [1]. Both values are well within Lipinski-compliant space, but the 0.1 unit difference corresponds to a calculated ~1.26-fold disparity in octanol–water partition coefficient, which may be consequential in assays where aqueous compartment distribution or renal clearance is measured [2]. The 3-aminopropyl isomer shares the identical −1.8 value with the target, making the 2-aminopropyl isomer the divergent comparator.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −1.8 |
| Comparator Or Baseline | [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1706462-09-0): XLogP3-AA = −1.7 |
| Quantified Difference | ΔXLogP3-AA = −0.1 (target is more hydrophilic); equivalent to ~1.26-fold lower P_octanol/water |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 onward) |
Why This Matters
Lower lipophilicity in the target compound may favor aqueous solubility and reduce non-specific protein binding relative to the 2-aminopropyl isomer, an important consideration for fragment-based screening libraries where excessive hydrophobicity drives promiscuous binding.
- [1] PubChem CID 82502690 (target) and CID 86262434 (2-aminopropyl isomer). XLogP3-AA computed properties. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. Provides the framework for interpreting logP differences in drug-likeness context. View Source
